molecular formula C8H13NO2 B14307876 3-Butylpyrrolidine-2,5-dione CAS No. 114819-82-8

3-Butylpyrrolidine-2,5-dione

Cat. No.: B14307876
CAS No.: 114819-82-8
M. Wt: 155.19 g/mol
InChI Key: VJXIFKZHWWSQBD-UHFFFAOYSA-N
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Description

3-Butylpyrrolidine-2,5-dione is a heterocyclic organic compound that belongs to the class of pyrrolidine-2,5-diones These compounds are characterized by a five-membered ring containing nitrogen and two carbonyl groups at positions 2 and 5 The butyl group at position 3 distinguishes this compound from other pyrrolidine-2,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butylpyrrolidine-2,5-dione typically involves the cyclization of suitable precursors. One common method is the reaction of succinic anhydride with butylamine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Butylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The hydrogen atoms on the nitrogen or carbon atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 3-butylpyrrolidine-2,5-diol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Butylpyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-butylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: The parent compound without the butyl group.

    N-Butylsuccinimide: A similar compound with a different substitution pattern.

    3-Chloropyrrolidine-2,5-dione: A halogenated derivative.

Uniqueness: 3-Butylpyrrolidine-2,5-dione is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Properties

IUPAC Name

3-butylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-3-4-6-5-7(10)9-8(6)11/h6H,2-5H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXIFKZHWWSQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563108
Record name 3-Butylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114819-82-8
Record name 3-Butylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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